N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine is a complex peptide compound with a molecular formula of C47H65N13O9 and a molecular weight of 956.1007 g/mol This compound is composed of several amino acids linked together, forming a peptide chain
Preparation Methods
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine involves multiple steps, starting from the individual amino acids. The synthetic route typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are sequentially coupled using reagents such as carbodiimides (e.g., DCC) or other coupling agents.
Deprotection: The protecting groups are removed to yield the final peptide.
Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides .
Chemical Reactions Analysis
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Nucleophilic substitution reactions can occur at specific sites, depending on the presence of reactive groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and nucleophiles (e.g., amines) .
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine can be compared with other similar peptide compounds, such as:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but includes histidine and tryptophan residues.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: This tetrapeptide has different amino acid composition and is known for its role in stimulating phagocytic activity.
The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine lies in its specific amino acid sequence and the resulting biological activities .
Properties
CAS No. |
918544-47-5 |
---|---|
Molecular Formula |
C49H68N10O10 |
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H68N10O10/c1-5-29(4)41(58-43(63)36(25-31-15-19-33(60)20-16-31)54-45(65)40(28(2)3)57-42(62)35(50)13-9-23-53-49(51)52)46(66)55-37(26-32-17-21-34(61)22-18-32)47(67)59-24-10-14-39(59)44(64)56-38(48(68)69)27-30-11-7-6-8-12-30/h6-8,11-12,15-22,28-29,35-41,60-61H,5,9-10,13-14,23-27,50H2,1-4H3,(H,54,65)(H,55,66)(H,56,64)(H,57,62)(H,58,63)(H,68,69)(H4,51,52,53)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
YSVJONDWYLRMIU-VMTJQXTBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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